molecular formula C12H15ClO2 B2511790 3-Benzyloxy-2,2-dimethylpropionyl chloride CAS No. 36881-15-9

3-Benzyloxy-2,2-dimethylpropionyl chloride

Cat. No.: B2511790
CAS No.: 36881-15-9
M. Wt: 226.7
InChI Key: WBFGSAPRAFBOGB-UHFFFAOYSA-N
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Description

3-Benzyloxy-2,2-dimethylpropionyl chloride is an organic compound with the molecular formula C12H15ClO2. . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2,2-dimethylpropionyl chloride typically involves the reaction of 3-benzyloxy-2,2-dimethylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-benzyloxy-2,2-dimethylpropionic acid+SOCl23-benzyloxy-2,2-dimethylpropionyl chloride+SO2+HCl\text{3-benzyloxy-2,2-dimethylpropionic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-benzyloxy-2,2-dimethylpropionic acid+SOCl2​→3-benzyloxy-2,2-dimethylpropionyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2,2-dimethylpropionyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-benzyloxy-2,2-dimethylpropionic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) are used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

3-Benzyloxy-2,2-dimethylpropionyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2,2-dimethylpropionyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as alcohols, amines, and thiols, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethylpropionyl chloride: Similar in structure but with a chloro group instead of a benzyloxy group.

    2,2-Dimethyl-3-(methoxy)-propanoyl chloride: Similar in structure but with a methoxy group instead of a benzyloxy group.

    2,2-Dimethyl-3-(phenylmethoxy)-propanoyl chloride: Another name for 3-Benzyloxy-2,2-dimethylpropionyl chloride.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFGSAPRAFBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The obtained carboxylic acid (3.0 g) was reacted with 4 ml of thionyl chloride, and 3-benzyloxy-2,2-dimethylpropionyl chloride was obtained quantitatively as an oily material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Adapting procedures or variations thereof according to Lopez et al., Bioorg. & Med. Lett. 2003, 13(11), 1873-1878, a 500 mL round-bottomed flask equipped with a magnetic stirring bar was charged with 5.7 g (27.6 mmol) of 2,2-dimethyl-3-(phenylmethoxy)propanoic acid (26b), 20 mL of anhydrous dichloromethane (DCM), and 3 drops of N,N-dimethylformamide (DMF). Four-point-eight (4.8) mL (7.1 g, 55.2 mmol) of neat oxalyl chloride was slowly added to the solution. The reaction mixture was stirred at ca. 0° C. (ice-bath) for 5 hours. The solvents were removed under reduced pressure to provide the crude title compound (26c), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=1.34 (s, 6H), 3.54 (s, 2H), 4.56 (s, 2H), 7.29-7.37 (m, 5H) ppm. The analytical data was consistent with the proposed structure.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 4.8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two

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